Benzoic acid, p-(propylamino)-, 2-hydroxy-3-morpholinopropyl ester, hydrochloride Benzoic acid, p-(propylamino)-, 2-hydroxy-3-morpholinopropyl ester, hydrochloride
Brand Name: Vulcanchem
CAS No.: 100482-38-0
VCID: VC0217512
InChI: InChI=1S/C17H26N2O4.ClH/c1-2-7-18-15-5-3-14(4-6-15)17(21)23-13-16(20)12-19-8-10-22-11-9-19;/h3-6,16,18,20H,2,7-13H2,1H3;1H
SMILES: CCCNC1=CC=C(C=C1)C(=O)OCC(C[NH+]2CCOCC2)O.[Cl-]
Molecular Formula: C17H27ClN2O4
Molecular Weight: 358.9 g/mol

Benzoic acid, p-(propylamino)-, 2-hydroxy-3-morpholinopropyl ester, hydrochloride

CAS No.: 100482-38-0

Main Products

VCID: VC0217512

Molecular Formula: C17H27ClN2O4

Molecular Weight: 358.9 g/mol

Benzoic acid, p-(propylamino)-, 2-hydroxy-3-morpholinopropyl ester, hydrochloride - 100482-38-0

CAS No. 100482-38-0
Product Name Benzoic acid, p-(propylamino)-, 2-hydroxy-3-morpholinopropyl ester, hydrochloride
Molecular Formula C17H27ClN2O4
Molecular Weight 358.9 g/mol
IUPAC Name (2-hydroxy-3-morpholin-4-ium-4-ylpropyl) 4-(propylamino)benzoate;chloride
Standard InChI InChI=1S/C17H26N2O4.ClH/c1-2-7-18-15-5-3-14(4-6-15)17(21)23-13-16(20)12-19-8-10-22-11-9-19;/h3-6,16,18,20H,2,7-13H2,1H3;1H
Standard InChIKey YNRIQKBNEFWKTM-UHFFFAOYSA-N
SMILES CCCNC1=CC=C(C=C1)C(=O)OCC(C[NH+]2CCOCC2)O.[Cl-]
Canonical SMILES CCCNC1=CC=C(C=C1)C(=O)OCC(C[NH+]2CCOCC2)O.[Cl-]
Synonyms 2-Hydroxy-3-morpholinopropyl p-(propylamino)benzoate hydrochloride
PubChem Compound 57893
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator